molecular formula C13H18O3 B3060945 Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester CAS No. 153752-00-2

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester

Cat. No.: B3060945
CAS No.: 153752-00-2
M. Wt: 222.28 g/mol
InChI Key: JEELSGVTTOPACF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester (IUPAC name: 1-methylethyl 4-(1-methylethoxy)benzoate) is a benzoate ester featuring a para-substituted isopropoxy group (-OCH(CH₃)₂) and an isopropyl ester moiety. This compound is structurally characterized by a benzene ring with two functional groups:

  • 4-(1-Methylethoxy) group: An ether substituent at the para position.
  • 1-Methylethyl ester: The carboxylic acid group of benzoic acid is esterified with isopropyl alcohol.

Properties

IUPAC Name

propan-2-yl 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)15-12-7-5-11(6-8-12)13(14)16-10(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEELSGVTTOPACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565342
Record name Propan-2-yl 4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153752-00-2
Record name Propan-2-yl 4-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester typically involves the esterification of 4-(1-methylethoxy)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the ester product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: 4-(1-methylethoxy)benzoic acid and isopropanol.

    Reduction: 4-(1-methylethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with biological targets. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Key Differences
Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester (Target) Not listed C₁₃H₁₈O₃ 222.28 4-isopropoxy Isopropyl Reference compound; unique para-isopropoxy and isopropyl ester combination.
Benzoic acid, 4-(1-methylethoxy)-, 2-(2-methyl-1-pyrrolidinyl)ethyl ester Not listed C₁₉H₂₉NO₃ 327.44 4-isopropoxy 2-(2-methylpyrrolidinyl)ethyl Larger ester group introduces nitrogen, increasing polarity and potential bioactivity.
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ 164.20 None Isopropyl Simpler structure; lacks substituents, leading to lower molecular weight.
Benzoic acid, 4-(1-methylethyl)-, methyl ester 20185-55-1 C₁₁H₁₄O₂ 178.23 4-isopropyl Methyl Methyl ester and isopropyl substituent reduce steric bulk compared to target.
Benzoic acid, 3-(1,1-dimethylethyl)-4-methoxy-, methyl ester 125182-27-6 C₁₃H₁₈O₃ 222.28 3-tert-butyl, 4-methoxy Methyl Sterically hindered tert-butyl group alters solubility and reactivity.

Structural and Functional Analysis

Target Compound vs. Benzoic Acid, 4-(1-Methylethoxy)-, 2-(2-Methyl-1-Pyrrolidinyl)Ethyl Ester
  • Similarities : Both share the 4-isopropoxy substituent.
  • This modification could enhance interactions with biological targets, as seen in antispasmodic agents (e.g., discusses nitrogen-containing analogs with pharmacological activity).
Target Compound vs. Isopropyl Benzoate
  • Similarities : Both use an isopropyl ester .
  • Differences : The absence of substituents in isopropyl benzoate results in lower molecular weight (164.20 vs. 222.28 g/mol) and reduced steric hindrance, making it more volatile and less lipophilic.
Target Compound vs. Benzoic Acid, 4-(1-Methylethyl)-, Methyl Ester
  • Similarities : Both have a para-substituted alkyl group .

Physicochemical Properties

  • Lipophilicity : The target compound’s isopropoxy and isopropyl ester groups enhance lipophilicity compared to simpler esters like isopropyl benzoate. This property is critical for applications in drug delivery or agrochemical formulations.
  • Solubility: Polar substituents (e.g., pyrrolidinyl in ’s compound) improve water solubility, whereas non-polar groups (e.g., tert-butyl in ) favor organic solvents.

Pharmacological and Industrial Relevance

  • Biological Activity : highlights that benzoate esters with aromatic rings and nitrogen-containing groups exhibit antispasmodic and antimicrobial properties. While the target compound lacks nitrogen, its isopropoxy group may confer similar bioactivity through hydrophobic interactions.
  • Industrial Use : Esters like isopropyl benzoate are used as flavoring agents (FEMA 2932) , whereas bulkier analogs (e.g., ’s compound) may serve as intermediates in polymer synthesis.

Biological Activity

Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester, also known by its chemical name and CAS number (153752-00-2), is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H16O3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 153752-00-2
  • Density : 1.09 g/cm³
  • Boiling Point : Approximately 300°C

Pharmacological Properties

Benzoic acid derivatives have been studied for various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The specific ester has shown promise in several areas:

Anti-Inflammatory Activity

Research indicates that benzoic acid esters can inhibit pro-inflammatory cytokines. For example, studies have demonstrated that certain derivatives can significantly reduce the levels of interleukins (IL-6, TNF-α) involved in inflammatory processes .

Antimicrobial Effects

Benzoic acid and its esters exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

The biological activity of benzoic acid esters can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The ester group enhances lipophilicity, facilitating cellular uptake and subsequent biochemical interactions.

Key Mechanisms Include :

  • Inhibition of Enzymatic Activity : Compounds can inhibit enzymes involved in inflammatory responses.
  • Modulation of Signaling Pathways : They may alter pathways such as NF-kB or MAPK, leading to reduced inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds may act as antioxidants, neutralizing harmful ROS .

Case Studies

  • In Vitro Studies on Cancer Cells :
    • A study involving MDA-MB-231 breast cancer cells showed that benzoic acid derivatives significantly reduced cell viability and induced apoptosis at specific concentrations . The IC50 values indicated a potent anticancer effect.
  • Antimicrobial Efficacy Testing :
    • In a controlled environment, the compound was tested against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations above 100 µg/mL, showcasing its potential as a natural preservative in food products .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
Benzoic AcidAntimicrobialMembrane disruption
Salicylic AcidAnti-inflammatoryCOX inhibition
Acetic AcidAntimicrobialpH lowering

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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